molecular formula C14H12ClN3O B15064249 1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride CAS No. 36174-05-7

1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride

Cat. No.: B15064249
CAS No.: 36174-05-7
M. Wt: 273.72 g/mol
InChI Key: OTXFWKDCJSVUBJ-UHFFFAOYSA-N
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Description

1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties . The compound’s unique structure, which includes an indazole core, makes it a valuable subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride involves several steps, typically starting with the formation of the indazole core. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere . Industrial production methods may involve optimization of these reactions to increase yield and reduce byproducts.

Chemical Reactions Analysis

1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

1H-Indazole-6-amine, 1-benzoyl-, monohydrochloride can be compared with other indazole derivatives, such as:

    1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.

    1H-Indazole-4-carboxamide: Studied for its anticancer activity.

    1H-Indazole-5-sulfonamide: Investigated for its antimicrobial effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Conclusion

This compound is a compound of significant interest due to its diverse applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for the development of new therapeutic agents and materials.

Properties

CAS No.

36174-05-7

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

(6-aminoindazol-1-yl)-phenylmethanone;hydrochloride

InChI

InChI=1S/C14H11N3O.ClH/c15-12-7-6-11-9-16-17(13(11)8-12)14(18)10-4-2-1-3-5-10;/h1-9H,15H2;1H

InChI Key

OTXFWKDCJSVUBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)N)C=N2.Cl

Origin of Product

United States

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